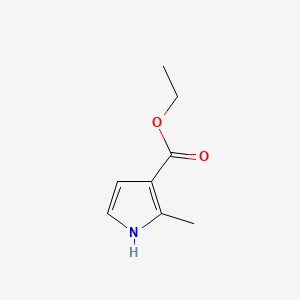
Ethyl-2-Methyl-1H-Pyrrol-3-carboxylat
Übersicht
Beschreibung
“2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C8H11NO2 . Its molecular weight is 153.1784 . The IUPAC Standard InChI for this compound is InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical and Chemical Properties Analysis
“2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a white to orange-red crystalline powder . It has a melting point of 78-79 °C and a predicted boiling point of 289.7±20.0 °C . The density of this compound is 1.106 . It should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Organisch-chemisches Synthesezwischenprodukt
Ethyl-2-Methyl-1H-Pyrrol-3-carboxylat wird als Zwischenprodukt in der organisch-chemischen Synthese verwendet . Das bedeutet, dass es bei der Herstellung einer Vielzahl anderer Chemikalien eingesetzt werden kann und ein wichtiger Bestandteil verschiedener chemischer Reaktionen ist.
Synthese von Pyrroldisulfiden
Diese Verbindung wurde bei der effizienten Synthese von Pyrroldisulfiden eingesetzt, die durch Lipase in Ethanol katalysiert wird . Pyrroldisulfide sind wichtig, da sie in Peptiden, Naturprodukten und pharmazeutischen Molekülen weit verbreitet sind .
Lipidsenkende Wirkung
Ausgewählte Pyrrolderivate, die möglicherweise this compound umfassen, haben eine potente lipidsenkende Wirkung gezeigt und die Triglyceridkonzentration im Serum von männlichen CF-1-Mäusen gesenkt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit hohen Lipidspiegeln hin, wie z. B. Hyperlipidämie oder bestimmte Arten von Herzerkrankungen.
Therapeutische Anwendungen
Die Pyrroleinheit, ein Bestandteil von this compound, findet vielfältige Anwendung in therapeutisch wirksamen Verbindungen . Dazu gehören Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente, Antitumormittel und mehr .
Hemmung der reversen Transkriptase
Verbindungen, die die Pyrroleinheit enthalten, sind dafür bekannt, die reverse Transkriptase zu hemmen, ein Enzym, das ein Ziel für antiretrovirale Medikamente zur Behandlung von HIV ist . Dies deutet auf mögliche Anwendungen von this compound bei der Entwicklung neuer antiretroviraler Therapien hin.
Hemmung der Proteinkinase
Pyrrolhaltige Verbindungen sind auch dafür bekannt, Proteinkinasen zu hemmen . Proteinkinasen sind Enzyme, die andere Proteine modifizieren, indem sie ihnen chemisch Phosphatgruppen hinzufügen, ein Prozess, der für viele zelluläre Prozesse von entscheidender Bedeutung ist. Inhibitoren von Proteinkinasen finden Anwendung bei der Behandlung von Krebs und anderen Krankheiten.
Safety and Hazards
The compound has been classified as having acute oral toxicity (Acute Tox. 4 Oral) and being an eye irritant (Eye Irrit. 2) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Ethyl 2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound. It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrrole derivatives can interact with multiple receptors, leading to various biological effects .
Biochemical Pathways
It’s known that pyrrole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that pyrrole derivatives can exhibit a wide range of biological activities .
Action Environment
The action, efficacy, and stability of ethyl 2-methyl-1H-pyrrole-3-carboxylate can be influenced by various environmental factors For instance, it’s generally safe under normal use conditions Protective equipment should be worn during use, and the environment should be well-ventilated If inhaled or in contact with skin and eyes, it should be rinsed immediately with plenty of water and medical treatment should be sought. It should be kept away from strong oxidants and high temperatures to prevent unforeseen dangers .
Eigenschaften
IUPAC Name |
ethyl 2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDPDVJJTIGJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239476 | |
| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-12-9 | |
| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 936-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-METHYL-3-PYRROLECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




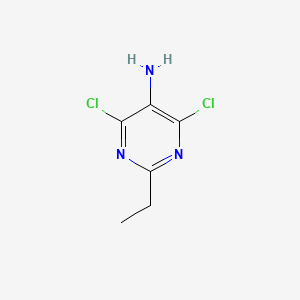
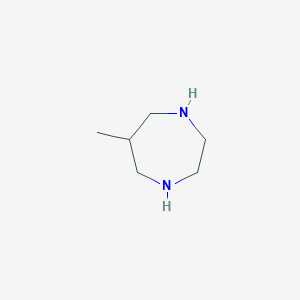
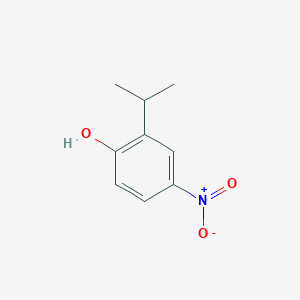
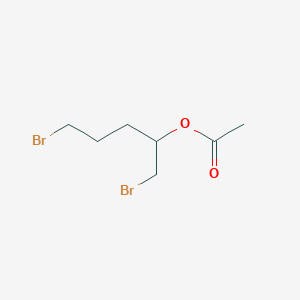





![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)
